Product packaging for 1-Methyl-7-nitro-1H-benzo[d]imidazole(Cat. No.:CAS No. 57155-23-4)

1-Methyl-7-nitro-1H-benzo[d]imidazole

Cat. No.: B2950703
CAS No.: 57155-23-4
M. Wt: 177.163
InChI Key: KEABNFLSDJZPEP-UHFFFAOYSA-N
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Description

1-Methyl-7-nitro-1H-benzo[d]imidazole is a synthetic nitro-substituted benzimidazole derivative intended for research and development purposes only. It is not for diagnostic or therapeutic uses. Benzimidazole is a privileged structure in medicinal chemistry, known as a "pharmacophore" due to its wide array of pharmacological activities . Its core structure is an isostere of naturally occurring nucleotides, which allows it to interact effectively with biopolymers in living systems . The incorporation of a nitro group (-NO₂) at the 7-position and a methyl group at the 1-nitrogen is a common structural modification to tune the compound's properties and biological activity. Derivatives of 1H-benzo[d]imidazole show significant research potential in several areas. They have demonstrated promising antimicrobial activity against challenging pathogens such as Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and the fungus Candida albicans . Some closely related 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles have shown minimum inhibitory concentration (MIC) values of less than 1 µg/mL against staphylococci . Furthermore, certain 1-methyl-substituted benzimidazole analogs have exhibited potent activity against both M. smegmatis and C. albicans . These compounds are also investigated for their antibiofilm activity , with the ability to inhibit biofilm formation and kill cells within mature biofilms, which is a key mechanism for addressing antibiotic-resistant infections . Beyond antimicrobial applications, benzimidazole derivatives are extensively studied in oncology research . They can interact with various biological targets through multiple mechanisms, including DNA interaction, enzyme inhibition, and modulation of cellular pathways crucial to cancer development . The bicyclic aromatic structure allows for interactions with biological targets via hydrogen bonding, π–π stacking, and metal ion coordination . Research into the mechanism of action for benzo[d]imidazole derivatives suggests they may target several essential bacterial proteins. Molecular docking studies indicate potential interactions with (p)ppGpp synthetases/hydrolases (enzymes involved in the bacterial stress response), FtsZ proteins (crucial for bacterial cell division), and pyruvate kinases (key metabolic enzymes) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2 B2950703 1-Methyl-7-nitro-1H-benzo[d]imidazole CAS No. 57155-23-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-7-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-5-9-6-3-2-4-7(8(6)10)11(12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEABNFLSDJZPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Methyl 7 Nitro 1h Benzo D Imidazole and Analogues

Strategies for the Preparation of 1-Methyl-7-nitro-1H-benzo[d]imidazole

The synthesis of the asymmetrically substituted this compound presents a chemical challenge, primarily due to the need for precise control over the regioselectivity of both the methylation and nitration reactions on the benzimidazole (B57391) core. The two nitrogen atoms of the imidazole (B134444) ring are not equivalent, and the benzene (B151609) ring offers multiple positions for substitution.

Routes involving precursor functionalization

The synthesis of this compound can be approached by functionalizing a pre-existing, simpler benzimidazole precursor. Two primary pathways are considered: the nitration of 1-methyl-1H-benzo[d]imidazole or the methylation of 7-nitro-1H-benzo[d]imidazole.

Nitration of substituted benzimidazoles typically occurs at the 5(6)-position due to the electronic properties of the heterocyclic system. tandfonline.com Directing the nitro group to the 7-position is challenging and often requires the use of starting materials where the 5- and 6-positions are already blocked. tandfonline.com For instance, nitration of 2-alkyl-5(6)-chloro or methyl benzimidazoles results in substitution at the 6(5) position. tandfonline.com Achieving substitution at the 4(7) position often necessitates prior protection or substitution at the 5 and 6 positions. tandfonline.com

The alternative route, which involves the methylation of 7-nitro-1H-benzo[d]imidazole, is often more feasible. This approach begins with the synthesis of the nitrated benzimidazole, which is then followed by the introduction of the methyl group. The key challenge in this step is controlling the site of methylation, as the reaction can yield a mixture of N1 and N3 alkylated products.

Regioselective methylation approaches

Achieving regioselective methylation of unsymmetrical benzimidazoles like 7-nitro-1H-benzo[d]imidazole is crucial to isolate the desired 1,7-isomer over the alternative 1,4-isomer. The outcome of the N-alkylation is influenced by the reaction conditions, including the base, solvent, and alkylating agent used. researchgate.net

For many (benz)imidazoles, alkylation typically favors the less sterically hindered nitrogen atom. However, specific methodologies have been developed to selectively obtain the more sterically hindered isomer. nih.gov One such method involves a three-step, one-pot reaction sequence: N-cyanation, N-alkylation, and subsequent decyanation. This process has been shown to be highly regioselective for producing the more sterically crowded product. nih.gov While not specifically detailed for 7-nitro-1H-benzo[d]imidazole, this approach represents a viable strategy for controlling the regioselectivity of methylation. The choice of a strong base like potassium carbonate (K2CO3) in a solvent like acetonitrile (B52724) can also influence the reaction's regioselectivity and yield. researchgate.net

Synthesis of Methylated Benzimidazole Derivatives and Related Analogues

The synthesis of the benzimidazole scaffold and its subsequent derivatization are foundational to obtaining compounds like this compound. These methods include forming the core heterocyclic system, alkylating the nitrogen atoms, and introducing substituents onto the benzene ring.

Condensation reactions for benzimidazole core formation

The most common and versatile method for synthesizing the benzimidazole core is the condensation reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as aldehydes, orthoesters, or acid chlorides). nih.govrsc.org This reaction, often acid-catalyzed, involves the formation of two C-N bonds to close the imidazole ring.

Numerous catalysts and conditions have been developed to improve the efficiency and yield of this condensation. These include the use of mineral acids, solid supports like alumina, and nanocomposites. rsc.org Microwave-assisted synthesis has also been employed to accelerate the reaction. nih.gov The choice of the condensation partner determines the substituent at the 2-position of the benzimidazole. For example, using formic acid or its derivatives yields 2-unsubstituted benzimidazoles, while acetic acid leads to 2-methylbenzimidazoles. youtube.comtsijournals.com

Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis
o-Phenylenediamine DerivativeCondensation PartnerConditions/CatalystProduct TypeReference
o-phenylenediamineAromatic AldehydesAl2O3/CuI/PANI nanocomposite2-Aryl-benzimidazoles rsc.org
o-phenylenediamineOrthoestersSolvent-free2-Substituted-benzimidazoles rsc.org
4-nitro-orthophenylenediamineEthyl formateHydrochloric acid, reflux5-nitro-1H-benzimidazole tsijournals.com
o-phenylenediamineAcetic acidAqueous, reflux2-methyl-1H-benzimidazole youtube.com
o-nitroanilinesAldehydesSodium dithionite (B78146) (reductive cyclization)2-Substituted-benzimidazoles

Alkylation and derivatization at the N1 position

Alkylation at the N1 position of the benzimidazole ring is a common strategy to introduce functional diversity. researchgate.net This reaction is typically performed by treating the N-H benzimidazole with an alkyl halide in the presence of a base. lookchem.com The choice of base and solvent system is critical for the reaction's success, with systems like sodium hydroxide (B78521) in aqueous sodium dodecyl sulphate (SDS) providing an efficient medium. lookchem.com

The reaction can proceed via a nucleophilic substitution mechanism. researchgate.net Various alkylating agents can be used, including simple alkyl halides, benzyl (B1604629) halides, and more complex functionalized halides. researchgate.netlookchem.com Palladium-catalyzed methods have also been developed for the synthesis of N-1-alkyl-2-unsubstituted benzimidazoles from formimidamides and benzylamines. tandfonline.com

Table 2: Examples of N1-Alkylation Reactions of Benzimidazoles
Benzimidazole SubstrateAlkylating AgentConditionsProductReference
BenzimidazoleKetonic Mannich basesEthanol-water, reflux1-(3-oxopropyl)benzimidazoles researchgate.net
BenzimidazoleAllyl bromide50% aq. NaOH-SDS1-Allyl-1H-benzimidazole lookchem.com
5-nitro-1H-benzimidazoleFunctionalized halidesBasic mediumN-substituted 5-nitrobenzimidazoles tsijournals.com
ImidazolesCetyl bromide50% aq. NaOH-SDS, 60°CN-1 alkylated imidazoles lookchem.com

Introduction of nitro groups onto the benzimidazole scaffold

The introduction of a nitro group onto the benzimidazole scaffold is achieved through electrophilic aromatic substitution. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid at controlled temperatures. tandfonline.com The position of nitration is highly dependent on the substituents already present on the benzimidazole ring.

In unsubstituted benzimidazole, nitration predominantly yields 5(6)-nitrobenzimidazole, as these positions are the most electronically activated for electrophilic attack. tandfonline.comresearchgate.net To synthesize 4(7)-nitrobenzimidazoles, the more reactive 5 and 6 positions must often be blocked. For example, halogenation of a 5(6)-substituted benzimidazole can occur at the 6(5) position, and subsequent nitration can then afford the corresponding 7(4)-nitrobenzimidazole. tandfonline.com An alternative "Kyodai nitration" method using nitrogen dioxide and ozone has been shown to produce novel 1-nitrobenzimidazole derivatives, although in low yields. nih.gov

Table 3: Nitration of Benzimidazole Derivatives
SubstrateNitrating AgentConditionsMajor Product(s)Reference
2-Alkyl-5(6)-chloro-benzimidazolesHNO3 / H2SO40-5°C2-Alkyl-5(6)-chloro-6(5)-nitro-benzimidazoles researchgate.net
2,5,6-Tri-substituted benzimidazolesHNO3 / H2SO40-5°CMixtures of 4-nitro and 7-nitro isomers tandfonline.com
Benzimidazole derivativesNitrogen dioxide / Ozone-1-Nitrobenzimidazole derivatives nih.gov

Functionalization at other positions (e.g., C2, C5, C7) of methyl-nitro benzimidazoles

The functionalization of the methyl-nitro benzimidazole scaffold is a key strategy for modulating its chemical and biological properties. While the N1 position is commonly alkylated, other positions on the benzimidazole core, such as C2, C5, and C7, are also important targets for substitution to create diverse analogues. nih.gov

The C2 position is particularly reactive and frequently targeted for introducing various substituents. One common method involves the condensation of an appropriately substituted o-phenylenediamine with aldehydes or carboxylic acids. For instance, 2-substituted benzimidazoles can be synthesized by reacting o-phenylenediamine with aldehydes in the presence of an oxidizing agent or under harsh dehydrating conditions. nih.gov Another approach involves the condensation of 4-nitro-benzene-1,2-diamine with specific carboxylic acids to introduce functionality at the C2 position of the resulting 6-nitro-1H-benzo[d]imidazole. researchgate.net

Functionalization can also be achieved on the benzene portion of the benzimidazole ring system. The positions of substituents are influenced by the electronic effects of the groups already present. For example, methylation of 5-nitro-benzimidazole with methyl iodide yields a mixture of 1-methyl-5-nitro-1H-benzo[d]imidazole and 1-methyl-6-nitro-1H-benzo[d]imidazole, demonstrating functionalization at the nitrogen atoms which indirectly defines the substitution pattern on the benzene ring. tubitak.gov.tr Structure-activity relationship studies have underscored that substitutions at the C6 position (equivalent to C5 in other naming conventions) are crucial for the pharmacological effects of benzimidazole derivatives. nih.gov The introduction of a nitro group, for example, has been shown to potentiate cytotoxic activity. nih.gov

The table below summarizes examples of functionalization strategies for methyl-nitro benzimidazoles.

PositionReaction TypeReagents/ConditionsResulting Structure
C2 Condensation4-nitro-benzene-1,2-diamine, acetic acid derivative2-substituted-6-nitro-1H-benzo[d]imidazole researchgate.net
N1 Mannich reactionSecondary amines, formaldehyde, DMFN1-aminomethyl derivative of 6-nitro-benzimidazole researchgate.net
N1 AlkylationMethyl iodide, K2CO3, acetone1-methyl-5/6-nitro-1H-benzo[d]imidazole tubitak.gov.tr
N1 SulfonylationArylsulfonyl chloride, NaH, THFN-sulfonyl benzimidazole derivative nih.gov

Chemical Reactivity and Transformation Pathways of this compound and Derivatives

The reduction of the nitro group on the benzimidazole core to an amino group is a fundamental transformation, yielding key intermediates for further derivatization. This conversion can be achieved using a variety of reagents and methods, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.org

Catalytic hydrogenation is a widely used method, employing catalysts such as Raney nickel or palladium-on-carbon (Pd/C). wikipedia.org Other effective metal-based systems include the use of iron powder in an acidic medium. wikipedia.org For more selective reductions, especially in the presence of other reducible functionalities, specific reagents are employed. For example, hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst can selectively reduce aromatic nitro groups. researchgate.net A combination of hydrazine glyoxylate (B1226380) with zinc or magnesium powder has also been reported as a rapid and selective method for reducing aromatic nitro compounds to their corresponding amines at room temperature. Another common laboratory-scale reagent is tin(II) chloride (SnCl2) in an acidic solution. wikipedia.org Sodium dithionite (Na2S2O4) also serves as an effective reducing agent for this transformation.

The resulting amino-benzimidazole derivatives are versatile building blocks for synthesizing a wide range of biologically active molecules. nih.gov

The following table outlines various reagents used for the reduction of aromatic nitro groups.

Reagent/SystemConditionsSelectivity
Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) H2 gasMay reduce other functional groups
Iron (Fe) metal Acidic media (e.g., acetic acid)Generally selective for nitro groups
Hydrazine hydrate With catalyst (e.g., Raney Ni) or under pressureCan be highly selective wikipedia.orgresearchgate.net
Hydrazine glyoxylate with Zn or Mg powder Room temperatureSelective for nitro groups in the presence of halogens, carboxylic acids, etc.
Tin(II) chloride (SnCl2) Acidic solutionCommon and effective laboratory method wikipedia.org
Sodium dithionite (Na2S2O4) Aqueous solutionMild and efficient

The benzimidazole ring is generally stable to oxidation, but under certain conditions, transformations can occur. The C2 position is susceptible to oxidation, particularly if it is unsubstituted. For instance, the methylation of 5-nitro-benzimidazole in dimethylformamide (DMF) can lead to the formation of 1,3-dimethyl-5-nitro-benzimidazol-2-one as a side product, suggesting that oxidation at the C2 position occurs, possibly facilitated by atmospheric oxygen. tubitak.gov.tr

In more complex heterocyclic systems containing a nitro-substituted ring, oxidative aromatization of a partially saturated ring can be a useful synthetic tool. The choice of oxidizing agent is critical, as strong inorganic oxidizers can lead to decomposition. nih.gov Reagents such as diacetoxyiodobenzene (B1259982) in acetic acid have been successfully used to aromatize dihydropyrimidine (B8664642) rings fused to other heterocycles, a reaction that may have parallels in the benzimidazole series. nih.gov However, the success of such reactions is highly dependent on the substituents present, with electron-donating groups sometimes promoting decomposition during oxidation. nih.gov

The reactivity of the benzimidazole core towards substitution reactions is dictated by the electronic properties of both the benzene and imidazole rings. The imidazole moiety influences the reactivity of the fused benzene ring.

Electrophilic Substitution: The benzimidazole ring system itself directs electrophiles to the benzene portion of the molecule. The presence of the electron-withdrawing nitro group at the C7 position significantly deactivates the benzene ring towards electrophilic aromatic substitution. Any substitution that does occur would be directed by the combined influence of the nitro group (meta-directing) and the fused imidazole ring. chemguide.co.uk The N1-methyl group does not directly participate in ring substitution but confirms the absence of an acidic N-H proton, which can be a site for electrophilic attack. nih.gov

Nucleophilic Substitution: The nitro group at C7 activates the benzene ring for nucleophilic aromatic substitution (SNAr), making positions ortho and para to it susceptible to attack by nucleophiles. This is a common reactivity pattern for nitroaromatic compounds. For example, a chlorine atom on a nitro-substituted benzene ring can be displaced by nucleophiles like amines. nih.gov While this compound does not have a leaving group pre-installed for a typical SNAr reaction, this underlying reactivity is a key consideration for its chemical transformations. The synthesis of 2-substituted benzimidazoles often proceeds through nucleophilic attack and condensation reactions involving an o-phenylenediamine precursor. researchgate.net

Nitro-substituted benzimidazoles, including this compound, are valuable scaffolds for the development of pharmaceutical agents. nih.gov Derivatization strategies often focus on the key positions of the benzimidazole core (N1, C2, and the benzene ring) to generate libraries of compounds for biological screening. nih.gov

One primary strategy is the reduction of the nitro group to an amine, as detailed in section 2.3.1. This amino group serves as a versatile handle for introducing a wide array of functionalities through acylation, alkylation, or formation of ureas, thioureas, and sulfonamides. nih.gov

Another key strategy involves modification at the C2 position. This can be achieved by starting with a 3-nitro-1,2-phenylenediamine derivative and condensing it with various aldehydes or carboxylic acids to install diverse groups at C2. nih.govresearchgate.net

Furthermore, the N1 position is a common site for derivatization. The synthesis often begins with a nitro-benzimidazole that is subsequently alkylated or acylated at N1. Mannich reactions, for example, have been used to introduce aminomethyl groups at the N1 position of 6-nitro-1H-benzo[d]imidazole, leading to compounds with antimicrobial activity. researchgate.net These multi-step synthetic sequences allow for the systematic modification of the benzimidazole scaffold to optimize its pharmacological profile. nih.gov

Spectroscopic and Structural Characterization Methods in Synthetic Elucidation

The structural elucidation of this compound and its derivatives relies on a combination of modern spectroscopic and analytical techniques. These methods are essential for confirming the identity, purity, and detailed structure of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for determining the molecular structure.

1H NMR: Provides information on the number and chemical environment of protons. Characteristic signals would include those for the N-methyl group (a singlet), aromatic protons on the benzimidazole core (with splitting patterns indicating their relative positions), and the proton at the C2 position. mdpi.comsemanticscholar.org

13C NMR: Reveals the number of unique carbon atoms and their electronic environment. Signals for the N-methyl carbon, aromatic carbons, and the C2 carbon can be assigned to confirm the core structure. mdpi.comsemanticscholar.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For nitro-benzimidazoles, characteristic absorption bands would be observed for:

N-O stretching of the nitro group (typically two strong bands).

C=N and C=C stretching from the aromatic and imidazole rings.

C-H stretching from the aromatic and methyl groups. nih.govbrieflands.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Electrospray ionization (ESI-MS) is commonly used to generate the molecular ion peak ([M+H]+), confirming the compound's mass. brieflands.commdpi.com

Elemental Analysis and Melting Point: These classical methods are still crucial for establishing the purity and empirical formula of a new compound. A sharp melting point indicates high purity, while elemental analysis confirms that the mass percentages of carbon, hydrogen, and nitrogen match the calculated values for the proposed structure. brieflands.comnih.gov

The table below summarizes the application of these characterization methods.

TechniqueInformation ObtainedReference
1H NMR Proton environment, number, and connectivity nih.gov
13C NMR Carbon skeleton and chemical environment mdpi.com
IR Spectroscopy Presence of functional groups (e.g., -NO2, C=N) brieflands.com
Mass Spectrometry Molecular weight and formula confirmation mdpi.com
X-ray Crystallography Precise 3D molecular structure, bond lengths/angles nih.gov
Elemental Analysis Empirical formula and purity brieflands.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For a compound like this compound, ¹H and ¹³C NMR would provide critical information on the number and environment of the protons and carbons, respectively.

In the ¹H NMR spectrum, one would expect to see distinct signals for the N-methyl group and the aromatic protons. The methyl protons would typically appear as a singlet, with a chemical shift influenced by the electronic environment. For instance, in the parent compound 1-Methyl-1H-benzo[d]imidazole, this signal appears at approximately 3.68 ppm. rsc.org The aromatic protons on the benzene ring would exhibit complex splitting patterns (doublets, triplets, or multiplets) depending on their coupling with adjacent protons. The presence of the electron-withdrawing nitro group at the 7-position would significantly deshield the proton at position 6, causing it to resonate at a lower field (higher ppm value).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the methyl carbon, the carbons of the benzimidazole core, and the carbon atom attached to the nitro group. The chemical shifts would be indicative of their electronic environment. For example, the carbons of the imidazole ring in 1-Methyl-1H-benzo[d]imidazole appear at 143.81, 143.52, and 121.55 ppm, while the methyl carbon is observed at 30.96 ppm. rsc.org The introduction of a nitro group, as seen in 5-Nitro-1H-benzo[d]imidazole, shifts the aromatic carbon signals, with values recorded at 146.72, 143.01, 142.58, 117.52, 114.96, and 112.66 ppm. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, confirming the substitution pattern on the benzimidazole ring.

Table 1: Representative ¹H and ¹³C NMR Data for Related Benzimidazole Analogues

Compound Name ¹H NMR (Solvent, Frequency) ¹³C NMR (Solvent, Frequency)
1-Methyl-1H-benzo[d]imidazole rsc.org (DMSO-d6, 400 MHz) δ: 7.82 (s, 1H), 7.80 (d, 1H), 7.36 (d, 1H), 7.31-7.28 (m, 2H), 3.68 (s, 3H) (DMSO-d6, 100 MHz) δ: 143.81, 143.52, 134.58, 123.20, 122.02, 121.55, 112.65, 30.96

| 5-Nitro-1H-benzo[d]imidazole rsc.org | (DMSO-d6, 400 MHz) δ: 13.01 (s, 1H), 8.54 (s, 1H), 8.51 (s, 1H), 8.11 (d, 1H), 7.77 (d, 1H) | (DMSO-d6, 100 MHz) δ: 146.72, 143.01, 142.58, 117.52, 114.96, 112.66 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and can provide insights into its structure through fragmentation patterns. For this compound (C₈H₇N₃O₂), the molecular ion peak (M+) in the mass spectrum would correspond to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of the molecule. The calculated exact mass for C₈H₇N₃O₂ is 177.0538 u. An HRMS analysis confirming a mass very close to this value would provide strong evidence for the molecular formula of the compound. For comparison, the molecular ion for 1-Methyl-1H-benzo[d]imidazole is observed at m/z 132, and for 5-Nitro-1H-benzo[d]imidazole, it is at m/z 163. rsc.org

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Interaction Studies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic ring and methyl group, C=N and C=C stretching vibrations from the benzimidazole core, and, most significantly, the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. These nitro group stretches typically appear in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). For example, in a study of nitroimidazole derivatives, NO₂ stretching bands were observed around 1543 cm⁻¹ and 1353 cm⁻¹. brieflands.com

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole ring system is a chromophore that absorbs UV light. The presence of the nitro group, an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima to longer wavelengths. Studying the UV-Vis spectrum in different solvents can also provide information about the nature of the electronic transitions.

X-ray Crystallographic Analysis of Related Benzimidazole Structures

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. While a crystal structure for this compound is not publicly available, the structure of its isomer, 1-Methyl-6-nitro-1H-benzimidazole, has been reported and provides excellent insight into the expected molecular geometry. nih.gov

The study revealed that the 1-methylbenzimidazole (B167850) unit is planar. The nitro group is slightly twisted out of this plane, with a reported angle of 10.4°. nih.gov The bond lengths within the benzimidazole ring are consistent with those of other benzimidazole derivatives, suggesting that the nitro group does not significantly engage in conjugation with the heterocyclic π-system in this particular isomer. nih.gov A similar planarity and nitro group orientation would be anticipated for the 7-nitro isomer.

Table 2: Crystallographic Data for the Analogue 1-Methyl-6-nitro-1H-benzimidazole nih.gov

Parameter Value
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.17
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 12.852 (3)
b (Å) 7.043 (2)
c (Å) 17.690 (4)
Volume (ų) 1601.2 (7)

| Z | 8 |

This comprehensive suite of analytical techniques, when applied in concert, provides a robust framework for the complete and accurate structural characterization of this compound and its analogues.

Computational and Theoretical Investigations of 1 Methyl 7 Nitro 1h Benzo D Imidazole and Benzimidazole Derivatives

Quantum Chemical Approaches for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to exploring the molecular properties of benzimidazole (B57391) derivatives. These methods are broadly categorized into ab initio Hartree-Fock methods and those based on Density Functional Theory (DFT), each providing a different level of accuracy and computational cost for determining the electronic structure.

Density Functional Theory (DFT) has become one of the most prominent methods for investigating the molecular properties of organic compounds, including benzimidazole derivatives. nih.gov This approach is favored for its balance of accuracy and computational efficiency. DFT calculations are used to determine optimized molecular geometry, electronic structure, and other key properties. nih.govirjweb.com

A common approach involves using hybrid functionals, such as Becke's three-parameter hybrid method with the Lee, Yang, and Parr correlation functional (B3LYP), paired with various basis sets like 6-311++G(d,p). irjweb.com Such calculations have been successfully used to determine the optimized geometry, frontier molecular orbitals, and molecular electrostatic potential for various benzimidazole structures. irjweb.comnih.gov For instance, DFT has been employed to study N-1-sulfonyl substituted benzimidazole derivatives, providing detailed insights into their electronic structure, electronic transitions, and global reactivity descriptors. nih.gov The choice of functional and basis set is critical, with studies sometimes comparing different levels of theory, such as M06 and CAM-B3LYP, to best correlate with experimental data. nih.gov These methods are instrumental in predicting vibrational frequencies, NMR chemical shifts, and nonlinear optical (NLO) properties of benzimidazole-based compounds. nih.govacs.org

The Hartree-Fock (HF) method is a foundational ab initio approach for approximating the wave function and energy of a quantum many-body system. researchgate.net While often considered less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF is still a valuable tool, particularly for providing a baseline for more advanced calculations. researchgate.net

In the study of benzimidazole derivatives, HF calculations have been used to optimize molecular geometries and calculate properties like Gibbs solvation free energies. researchgate.net For example, the geometry of certain benzimidazole drugs has been fully optimized using HF calculations with a 6-31+G** basis set. researchgate.net HF methods are often used in conjunction with DFT to provide a comparative analysis, helping to validate the results obtained from different theoretical approaches.

Analysis of Molecular Orbitals and Reactivity Descriptors

The electronic characteristics derived from quantum chemical calculations are crucial for predicting the chemical behavior of 1-Methyl-7-nitro-1H-benzo[d]imidazole. Analysis of frontier molecular orbitals and various reactivity descriptors provides a detailed picture of the molecule's stability and potential reaction sites.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, stability, and electron conductivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable, less stable, and more chemically reactive. irjweb.com Conversely, a large energy gap implies higher stability and lower reactivity. irjweb.com For benzimidazole derivatives, the distribution of HOMO and LUMO is often spread across the π-electron system of the entire molecule. nih.gov In nitro-substituted compounds, the LUMO is frequently localized on or near the nitro group, indicating its strong electron-withdrawing nature. nih.gov The HOMO-LUMO gap for a benzimidazole derivative like benomyl (B1667996) has been calculated to be 5.039 eV, reflecting its chemical reactivity. nih.gov

Interactive Table: Illustrative Frontier Orbital Energies for a Benzimidazole Derivative
Parameter Energy (eV)
EHOMO -6.2967
ELUMO -1.8096
Energy Gap (ΔE) 4.4871

Note: Data is illustrative for a generic N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine derivative calculated at the B3LYP/6–311++G (d, p) level and is intended to demonstrate typical values. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govmdpi.com The MEP map displays regions of different electrostatic potential on the molecular surface, typically using a color scale. nih.gov

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen or nitrogen. nih.govmdpi.com

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms. nih.govmdpi.com

Green regions denote areas of neutral or near-zero potential. nih.gov

For nitro-substituted heterocyclic compounds, a wide and deep negative potential area is often observed near the nitro group, identifying it as a primary site for nucleophilic reactivity. nih.gov In substituted benzimidazoles, the negative potential is frequently localized on the oxygen atoms of substituents (like hydroxyl or ester groups) and the nitrogen atoms of the imidazole (B134444) ring, while positive potentials are localized on aromatic hydrogen atoms. mdpi.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A higher value indicates greater stability. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a chemical reaction.

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile.

These parameters are calculated using the energies of the HOMO (I) and LUMO (A) as follows:

I = -EHOMO

A = -ELUMO

η = (I - A) / 2

S = 1 / (2η)

χ = (I + A) / 2

ω = χ² / (2η)

These descriptors have been calculated for various benzimidazole derivatives to understand their reactivity profiles. irjweb.com For example, a high chemical hardness value suggests high stability and low reactivity. irjweb.com

Interactive Table: Illustrative Global Reactivity Descriptors for a Benzimidazole Derivative
Descriptor Symbol Value (eV)
Ionization Potential I 6.2967
Electron Affinity A 1.8096
Chemical Hardness η 2.2435
Chemical Softness S 0.2228
Electronegativity χ 4.0531
Electrophilicity Index ω 3.6558

Note: Data is illustrative for a generic N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine derivative and is intended to demonstrate typical values. irjweb.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among bonds. It provides a localized, "natural Lewis structure" perspective on the molecule, which is useful for interpreting electronic delocalization effects. nih.govwikipedia.org

In benzimidazole derivatives, NBO analysis reveals significant hyperconjugative interactions, which are crucial for the molecule's stability. These interactions involve the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis-type NBOs. nih.govnih.gov For this compound, the primary interactions involve the delocalization of π-electrons from the fused benzene (B151609) and imidazole rings to the antibonding orbitals of the nitro group (NO₂).

The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the benzimidazole scaffold creates a push-pull system, enhancing intramolecular charge transfer (ICT). The NBO analysis quantifies the stabilization energy (E²) associated with these donor-acceptor interactions. Significant interactions are expected between the lone pair orbitals of the imidazole nitrogen atoms (LP(N)) and the antibonding π* orbitals of the benzene ring and the nitro group. For instance, in related N-sulfonyl substituted benzimidazoles, delocalization of π-electrons was found to play a remarkable role in molecular stability, with stabilization energies for transitions like LP(N) → π*(C–C) being significant. nih.gov The prolonged hyperconjugation resulting from these charge transfers is a key factor in stabilizing the molecular structure. nih.govaimspress.com

The key hyperconjugative interactions anticipated in this compound include:

π(C=C) → π(C=C)* interactions within the aromatic system, indicating electron delocalization across the fused rings.

LP(N) → π(C=C)* and LP(N) → π(C=N)* interactions, highlighting the role of the nitrogen lone pairs in the π-conjugated system.

π(ring) → π(NO₂)* interactions, which represent the charge transfer from the benzimidazole ring system to the electron-accepting nitro group. This is a crucial interaction for the molecule's electronic properties.

These delocalization effects lead to a redistribution of electron density, creating a more stable electronic configuration. The magnitude of the stabilization energies calculated via NBO analysis provides a quantitative measure of the strength of these intramolecular interactions. wikipedia.org

Prediction of Spectroscopic Parameters

Computational chemistry provides reliable methods for predicting spectroscopic parameters, which are invaluable for interpreting experimental data and confirming molecular structures.

Theoretical vibrational frequencies for this compound can be calculated using methods like Density Functional Theory (DFT), often with the B3LYP functional. researchgate.netnih.gov The calculated wavenumbers are typically scaled by a factor to correct for anharmonicity and computational approximations, leading to excellent agreement with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra. researchgate.netmersin.edu.tr

For the closely related isomer, 1-Methyl-6-Nitro-1H-Benzimidazole, detailed vibrational assignments have been performed using DFT (B3LYP) and Hartree-Fock (HF) methods. researchgate.net Based on these studies and data from other nitroaromatic compounds, the characteristic vibrational modes for the 7-nitro isomer can be predicted. esisresearch.org

Key predicted vibrational modes for this compound include:

N-H Stretching: In unsubstituted benzimidazoles, this appears in the 3500-3000 cm⁻¹ region. mersin.edu.tr However, for the N-methylated compound, this mode is absent.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range. The methyl group (CH₃) will show symmetric and asymmetric stretching vibrations typically between 2900 and 3000 cm⁻¹. researchgate.netmersin.edu.tr

NO₂ Stretching: The nitro group has characteristic symmetric and asymmetric stretching frequencies. The asymmetric stretch is expected around 1530-1550 cm⁻¹, while the symmetric stretch appears near 1340-1360 cm⁻¹. researchgate.net

C=N and C=C Stretching: These vibrations originating from the imidazole and benzene rings occur in the 1620-1400 cm⁻¹ region. nih.govresearchgate.net

Ring Breathing Modes: These vibrations involve the concerted expansion and contraction of the rings and are characteristic of the fused heterocyclic system. esisresearch.org

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
Aromatic C-H Stretch3100 - 3000Stretching of C-H bonds on the benzene ring.
Methyl C-H Stretch3000 - 2900Asymmetric and symmetric stretching of C-H bonds in the CH₃ group.
Asymmetric NO₂ Stretch1550 - 1530Asymmetric stretching of the N-O bonds in the nitro group.
C=C/C=N Ring Stretch1620 - 1400Stretching vibrations within the benzimidazole ring system.
Symmetric NO₂ Stretch1360 - 1340Symmetric stretching of the N-O bonds in the nitro group.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. nih.govnih.gov Theoretical ¹H and ¹³C NMR chemical shifts for this compound can be predicted and compared with experimental data for structural verification. researchgate.netarabjchem.org

Calculations for related benzimidazoles have shown excellent correlation between theoretical and experimental shifts, especially when solvent effects are considered. nih.govbeilstein-journals.org For 1-Methyl-6-Nitro-1H-Benzimidazole, the calculated values using the B3LYP/6-311++G(d,p) level of theory align well with experimental findings. researchgate.net

For this compound, the following trends in chemical shifts are expected:

¹H NMR: The aromatic protons will resonate in the δ 7.0-8.5 ppm region. The proton closest to the nitro group (H6) is expected to be the most deshielded due to the group's strong electron-withdrawing and anisotropic effects. arpgweb.com The N-methyl group protons will appear as a singlet further upfield.

¹³C NMR: The carbon atom directly attached to the nitro group (C7) will be significantly deshielded, appearing at a high chemical shift (δ > 140 ppm). arpgweb.commdpi.com The other aromatic carbons will appear in the typical δ 110-140 ppm range, with their exact shifts influenced by the positions of the methyl and nitro groups. The N-methyl carbon will resonate at a much lower chemical shift.

AtomPredicted Chemical Shift Range (ppm)Influencing Factors
H (Aromatic)7.0 - 8.5Deshielding by aromatic ring current and nitro group.
H (N-Methyl)3.5 - 4.5Attached to electron-rich nitrogen.
C7 (C-NO₂)> 140Strong deshielding by directly attached electron-withdrawing NO₂ group.
C (Aromatic)110 - 140Ring current and substituent effects.
C (N-Methyl)30 - 40Typical range for N-CH₃ carbon.

The electronic absorption spectra (UV-Vis) of benzimidazole derivatives are characterized by intense absorption bands in the ultraviolet region, arising from π→π* and n→π* electronic transitions. researchgate.net Time-dependent density functional theory (TD-DFT) is an effective method for calculating the electronic transition energies and corresponding oscillator strengths, which can be compared with experimental spectra. researchgate.netresearchgate.net

For this compound, the spectrum is expected to be influenced by both the benzimidazole chromophore and the nitro group.

π→π Transitions:* Intense absorption bands corresponding to π→π* transitions within the conjugated benzimidazole ring system are expected. For similar molecules, these appear below 300 nm. researchgate.net

n→π Transitions:* Weaker absorption bands at longer wavelengths (often > 300 nm) are characteristic of n→π* transitions. These transitions typically involve the lone pair electrons on the nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro group. rsc.org

Intramolecular Charge Transfer (ICT): The presence of the donor (benzimidazole ring) and acceptor (nitro group) moieties can give rise to an ICT band. This band is often sensitive to solvent polarity, showing a shift (solvatochromism) as the phase changes from gas to a nonpolar or polar solvent. rsc.org

Studies on nitrobenzaldehydes, which also contain an aromatic ring and a nitro group, show characteristic weak nπ* transitions around 350 nm and strong ππ* absorptions around 250 nm. rsc.org Similar features are anticipated for this compound, with TD-DFT calculations providing precise predictions of the absorption maxima (λ_max) in the gas phase and in various solvents. researchgate.net

Exploration of Nonlinear Optical (NLO) Properties

Benzimidazole derivatives have attracted significant interest as potential nonlinear optical (NLO) materials due to their applications in optical signal processing, data storage, and telecommunications. mdpi.comacs.org Organic molecules with a donor-π-acceptor (D-π-A) structure often exhibit large second-order NLO responses. biointerfaceresearch.com

In this compound, the benzimidazole moiety acts as the π-conjugated bridge and part of the electron donor system, while the nitro group serves as a strong electron acceptor. The methyl group can also contribute to the donor strength. This molecular architecture facilitates intramolecular charge transfer (ICT) upon excitation, which is a fundamental requirement for a high second-order hyperpolarizability (β) value. nih.govbiointerfaceresearch.com

Computational studies on similar benzimidazole derivatives have shown that the introduction of electron-withdrawing groups like NO₂ significantly enhances NLO properties. acs.orgnih.gov The key parameters that define NLO response are the molecular polarizability (α) and the first hyperpolarizability (β_tot). These values can be calculated using quantum chemical methods. nih.govmdpi.com For a series of N-1-sulfonyl substituted benzimidazoles, a derivative containing a nitro group exhibited the highest β_tot value, highlighting its potential as an NLO material. nih.govacs.org The adaptability of the benzimidazole scaffold allows for the fine-tuning of electronic and optical properties, making its derivatives promising candidates for the development of functional NLO materials. biointerfaceresearch.com

Hyperpolarizability calculations and NLO response parameters

Computational chemistry, particularly through Density Functional Theory (DFT), serves as a powerful tool for predicting the nonlinear optical (NLO) properties of molecules. acs.org For benzimidazole derivatives, these calculations are crucial in designing materials for hi-tech applications. nih.gov The NLO response is primarily governed by the molecule's polarizability (α) and first hyperpolarizability (β). Generally, molecules with a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) tend to exhibit larger hyperpolarizability values. nih.gov

Studies on various benzimidazole derivatives have demonstrated the significant influence of substituent groups on their NLO properties. nih.gov For instance, DFT calculations on N-1-sulfonyl substituted benzimidazoles using methods like CAM-B3LYP and M06 have been performed to determine their electronic structure and NLO response. acs.org In one such study, a series of derivatives were analyzed, and it was found that the presence and position of electron-withdrawing and electron-donating groups dramatically altered the dipole moment (μ), polarizability, and hyperpolarizability. nih.gov For example, one compound in the series, 2b, exhibited the largest dipole moment at 7.49 D, while another, 2d, had the smallest at 2.33 D. nih.gov The first hyperpolarizability (β) values for some benzimidazole derivatives have been shown to be significantly greater than that of urea, a standard reference material for NLO properties, indicating their potential for opto-electronic applications. researchgate.net

The calculated NLO parameters for a selection of computationally studied benzimidazole derivatives are presented below. These values illustrate the range of NLO responses achievable through structural modification of the benzimidazole scaffold.

CompoundComputational MethodDipole Moment (μ) [D]Polarizability (⟨α⟩) [x 10-23 esu]First Hyperpolarizability (βtot) [esu]
Derivative 2aCAM-B3LYP/6-311G(d,p)4.15168-
Derivative 2bCAM-B3LYP/6-311G(d,p)7.494.198-
Derivative 2cCAM-B3LYP/6-311G(d,p)6.244.6145.029 x 10-30
Derivative 2dCAM-B3LYP/6-311G(d,p)2.334.142-
Derivative 2eCAM-B3LYP/6-311G(d,p)3.044.8665.095 x 10-29
1H-benzo[d]imidazol-3-ium-3,5-dinitrobenzoateB3LYP/6-31g--16 times greater than urea

Molecular Modeling and Docking Studies

Ligand-receptor interaction modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery for understanding potential drug-receptor interactions. nih.gov For benzimidazole derivatives, docking studies have been employed to identify potential biological targets and elucidate their mechanism of action. nih.govnih.gov

The process involves placing the ligand into the binding site of the receptor and calculating the most stable binding conformations. nih.gov These studies have investigated the interaction of benzimidazole compounds with various receptors, including enzymes like human topoisomerase I, dihydrofolate reductase (DHFR), and various kinases. nih.govnih.govresearchgate.net The interactions are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For example, it has been reported that the NH group of the imidazole ring can form strong hydrogen bond interactions with nucleic acid bases in DNA. nih.gov In silico investigations of N-substituted 6-nitro-1H-benzimidazole derivatives have been performed to understand their potential interactions with receptors relevant to antimicrobial and anticancer activities. nih.gov

Prediction of binding affinities and interaction patterns

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. researchgate.net These studies also reveal detailed interaction patterns, identifying the specific amino acid residues within the receptor's active site that engage with the ligand. nih.gov

For instance, docking studies of novel 4-nitroimidazole (B12731) analogues against the Fms-like tyrosine kinase-3 (FLT3) receptor, a target in acute myeloid leukemia, predicted a strong binding affinity with a docking score of -8.132 kcal/mol for one derivative. researchgate.net The analysis revealed favorable hydrophobic interactions with the active site. researchgate.net Similarly, docking of other imidazole-phenothiazine hybrids with cancer target receptors like EGFR identified interactions with residues such as GLY695, SER696, and LYS721, with one compound showing hydrogen bonding with ASP831 and a binding energy of -7.23 kcal/mol. nih.gov

The following table summarizes predicted binding affinities and key interacting residues for selected benzimidazole and nitroimidazole derivatives with their respective biological targets, as determined by molecular docking studies.

Compound/DerivativeTarget Protein (PDB ID)Predicted Binding Energy (kcal/mol)Key Interacting Amino Acid Residues
N-IPTZ(a) hybridEGFR-7.23ASP831 (H-bond), GLY695, SER696, LYS721
N-IPTZ(b) hybridEGFR-6.11-
N-IPTZ(c) hybridEGFR-5.93-
4-Nitroimidazole derivative 17Tyrosine kinase-3 (FLT3)-8.132Not specified (hydrophobic interactions)
2-methyl-1H-benzo[d]imidazoleEstrogen Receptor (2E77)-Not specified

Conformational analysis and dynamics simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. nih.gov MD simulations model the movement of atoms and molecules, providing a more realistic representation of the biological system. nih.gov This method is used to assess the stability of the predicted binding pose from docking, analyze conformational changes in both the ligand and the receptor, and calculate binding free energies. researchgate.net

For example, a 100 ns MD simulation was performed on a complex of an imidazole-phenothiazine hybrid with the EGFR protein to understand its stability and kinetics. nih.gov Analysis of the MD trajectory, including parameters like Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg), can confirm the stability of the ligand-target complex. nih.gov In another study, a 200 ns MD simulation of a 4-nitroimidazole derivative with its target tyrosine kinase-3 demonstrated stable interactions and allowed for the calculation of binding free energy. researchgate.net The average binding free energy for one complex was calculated to be -184.6 kJ/mol, indicating a highly stable interaction. researchgate.net These simulations are crucial for validating docking results and providing a deeper understanding of the molecular recognition process. nih.gov

Biological Activity and Molecular Mechanisms of Action of Benzimidazole Derivatives

Antimicrobial Efficacy and Mechanisms

Antitubercular activity against Mycobacterium tuberculosis

No published studies were identified that specifically investigate the antitubercular properties of 1-Methyl-7-nitro-1H-benzo[d]imidazole.

There is no available data to suggest that this compound inhibits the MmpL3 protein in Mycobacterium tuberculosis.

The efficacy of this compound against intracellular Mycobacterium tuberculosis has not been reported in the scientific literature.

Antibacterial activity against Gram-positive and Gram-negative pathogens

Specific data on the antibacterial spectrum of this compound against Gram-positive and Gram-negative bacteria is not available.

There is no evidence to indicate that this compound acts as a PqsR antagonist or inhibits quorum sensing in Pseudomonas aeruginosa.

No studies have been found that report on the activity of this compound against MRSA.

Antifungal activity against yeasts (e.g., Candida albicans)

Proposed molecular targets in microbial pathways (e.g., (p)ppGpp synthetases/hydrolases, FtsZ proteins, pyruvate (B1213749) kinases)

The specific molecular targets of this compound in microbial pathways have not been elucidated in the available research. However, studies on related benzimidazole (B57391) derivatives suggest potential mechanisms of action. For example, some 2,5,6-trisubstituted benzimidazoles have been shown to target the filamenting temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division, making it a promising target for antibacterial agents. nih.gov Molecular docking analyses of other benzimidazole derivatives have also implicated (p)ppGpp synthetases/hydrolases and pyruvate kinases as potential interaction points for antibacterial activity. nih.gov Whether this compound interacts with these or other microbial targets is yet to be determined.

Anti-biofilm properties

There is a lack of specific data on the anti-biofilm properties of this compound. Research on the broader class of nitroimidazole compounds has indicated potential for anti-biofilm activity against various bacterial pathogens. nih.govresearchgate.net Similarly, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated excellent activity in inhibiting biofilm formation and eradicating mature biofilms. nih.gov These findings suggest that the benzimidazole scaffold can be a valuable template for the development of anti-biofilm agents, though specific testing of the 1-methyl-7-nitro derivative is required to ascertain its efficacy in this regard.

Anticancer Potential and DNA/Enzyme Interactions

The anticancer potential of this compound has not been specifically evaluated in the reviewed literature. However, the benzimidazole core is present in numerous compounds investigated for their anticancer properties. nih.govresearchgate.netbohrium.com

Direct evidence for the inhibition of human Topoisomerase I (Hu Topo I) by this compound is not available. A number of novel 1H-benzo[d]imidazole derivatives have been identified as potential anticancer agents that target Hu Topo I. mdpi.com For example, one study found that a specific benzimidazole derivative, compound 12b, inhibited the relaxation of DNA by Hu Topo I with an IC50 of 16 μM. mdpi.com Molecular docking studies have further supported the potential for benzimidazole derivatives to interact with the Hu Topo I-DNA complex.

Specific studies on the interaction of this compound with nucleic acids are not present in the current body of scientific literature. Benzimidazole derivatives, particularly bisbenzimidazoles, are known to be DNA minor groove-binding ligands, often showing a preference for AT-rich sequences. mdpi.com These interactions can lead to the thermal stabilization of DNA. mdpi.com The nature and strength of any potential interaction between this compound and DNA would require dedicated biophysical studies.

There is no specific information available regarding the ability of this compound to induce cell cycle arrest. However, some benzimidazole derivatives have been shown to cause a prominent arrest of cancer cells in the G2/M phase of the cell cycle. mdpi.com For instance, flow cytometry analysis of cells treated with certain potent benzimidazole molecules revealed a significant accumulation of cells in the G2/M phase. mdpi.com This suggests a potential mechanism for their anticancer activity, though it is unknown if this compound shares this property.

Enzyme Inhibition Activities

Nitrobenzimidazole derivatives have been identified as inhibitors of various enzymes, a characteristic that underpins many of their therapeutic effects. The benzimidazole scaffold is a common motif in kinase inhibitors, where it can interact with enzymes through multiple binding modes. nih.gov

Research has demonstrated that certain 6-nitrobenzimidazole derivatives are effective phosphodiesterase inhibitors. nih.gov In one study, a series of these compounds showed varying degrees of inhibition, with some exhibiting significantly higher potency than the standard inhibitor, EDTA. nih.gov For instance, specific derivatives displayed IC50 values ranging from 1.5 µM to 153.2 µM, indicating strong inhibitory activity. nih.gov

Furthermore, other studies have explored the inhibitory potential of nitrobenzimidazoles against other enzymes. For example, certain derivatives have been investigated as inhibitors of cholinesterase and E. coli's DNA Gyrase B. researchgate.netmdpi.com The results revealed that these compounds could act as excellent inhibitors of enzymes like α-glucosidase, with IC50 values ranging from 0.64 ± 0.05 μM to 343.10 ± 1.62 μM, surpassing the activity of the standard, acarbose. researchgate.net Some benzimidazole derivatives have also been evaluated as potential anticancer agents by targeting enzymes like human topoisomerase I. acs.orgnih.gov

Table 1: Enzyme Inhibition by Nitrobenzimidazole Derivatives
Compound ClassTarget EnzymeReported Activity (IC50)Reference
6-Nitrobenzimidazole derivativesPhosphodiesterase1.5 ± 0.043 µM to 294.0 ± 16.7 µM nih.gov
5-(arylideneamino)-1H-benzo[d]imidazole-2-thiolsα-glucosidase0.64 ± 0.05 µM to 343.10 ± 1.62 µM researchgate.net
o- and p-(3-substitutedethoxyphenyl)-1H-benzimidazole derivativesCholinesterase (AChE and BuChE)IC50 values as low as 0.14 µM and 0.22 µM researchgate.net
1H-benzo[d]imidazoles (BBZs)Human Topoisomerase I50% inhibition at 16 µM for compound 12b nih.gov

Other Pharmacological Modulations of Benzimidazole Derivatives

Antioxidant properties

The antioxidant potential of nitro-substituted benzimidazoles has been a significant area of investigation. Antioxidants can inhibit apoptosis, a process often mediated by oxidative stress. orientjchem.org Studies have evaluated the ability of these compounds to scavenge free radicals, a key indicator of antioxidant activity.

In one study, 2-substituted-5-nitro benzimidazole derivatives were synthesized and assessed for their antioxidant activity using the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging method. researchgate.net The results indicated that the synthesized compounds possessed notable antioxidant capabilities, with IC50 values (the concentration required to scavenge 50% of DPPH radicals) that were competitive with the standard antioxidant, butylated hydroxytoluene (BHT). researchgate.net Another study found that 5-nitro-2-phenyl-1H-benzimidazole was a particularly capable antioxidant among the derivatives tested, with IC50 values around 21 µM. orientjchem.org

Further research into benzimidazole/benzothiazole-2-carboxamides substituted with nitro groups also confirmed their antioxidant capacity through DPPH and ferric reducing antioxidant power (FRAP) assays. researchgate.netnih.gov

Table 2: Antioxidant Activity of Nitrobenzimidazole Derivatives
Compound/DerivativeAssayResult (IC50)Reference
2-substituted-5-nitro benzimidazolesDPPH radical scavengingComparable to standard BHT (IC50 = 18.42 µg/ml) researchgate.net
5-nitro-2-phenyl-1H-benzimidazoleDPPH radical scavenging~21 µM orientjchem.org
Nitro-substituted benzimidazole-2-carboxamidesDPPH and FRAP assaysDemonstrated significant antioxidant capacity researchgate.netnih.gov

Anti-inflammatory and analgesic activities

Benzimidazole derivatives are well-recognized for their anti-inflammatory and analgesic properties. tandfonline.com The mechanism of action for many of these compounds involves the inhibition of cyclo-oxygenase (COX) enzymes, which are key mediators of inflammation and pain. ekb.eg

A study on 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid revealed remarkable naloxone-sensitive analgesic activity, suggesting a central mechanism of action. researchgate.net This highlights the importance of the nitro-substitution on the phenyl ring for analgesic effects. researchgate.net Other research on 5-nitro benzimidazole derivatives demonstrated significant analgesic activity in mice using the tail-flick method. jocpr.com The presence of a 3-nitrophenyl group at the 2nd position and a nitro group at the 5th position of the benzimidazole ring was associated with better analgesic outcomes. jocpr.com

In various animal models, synthesized benzimidazole derivatives have shown a dose-dependent reduction in inflammation and pain, with effects comparable to standard drugs like diclofenac (B195802) and aceclofenac. banglajol.infoscialert.net

Table 3: Anti-inflammatory and Analgesic Effects of Benzimidazole Derivatives
Compound/DerivativeActivityModel/MethodKey FindingReference
2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acidAnalgesicTail clamp testRemarkable naloxone-sensitive activity researchgate.net
5-nitro benzimidazole derivativesAnalgesicTail flick method (mice)Activity comparable to standard diclofenac jocpr.com
Synthesized benzimidazole derivativesAnalgesic (peripheral)Acetic acid-induced writhingUp to 83.05% writhing inhibition banglajol.info
Synthesized benzimidazole derivativesAnti-inflammatoryCarrageenan-induced paw edemaUp to 87.72% paw edema inhibition banglajol.info
Novel benzimidazole derivativesAnti-inflammatoryCarrageenan-induced paw edemaSignificant inhibitory potency similar to indomethacin ekb.eg

Anti-Hepatitis B Virus (HBV) replication inhibition

The benzimidazole scaffold has been a foundation for the development of potent antiviral agents, including those targeting the Hepatitis B virus (HBV). nih.gov Several novel series of benzimidazole derivatives have been synthesized and evaluated for their ability to inhibit HBV replication in vitro. nih.gov These studies have generally observed strong activity against HBV replication coupled with low cytotoxicity. nih.gov

Research into agents that target the HBV capsid protein has indicated that substitutions on the phenyl ring of related compounds play a crucial role in their anti-HBV activity. nih.govrsc.org Notably, a derivative with a nitro group at position 4 of the phenyl ring exhibited significant anti-HBV activity, suggesting that hydrophilic substituents at this position are favorable for this biological effect. nih.gov This finding points to the potential of nitro-substituted benzimidazoles as a class of compounds for further investigation as anti-HBV agents.

Table 4: Anti-HBV Activity of Benzimidazole Derivatives
Compound ClassTargetKey FindingReference
Novel benzimidazole derivativesHBV replicationHigh antiviral potency (IC50 = 0.7-0.9 µM) and high selectivity indices. nih.gov
Derivatives targeting HBV capsid proteinHBV capsid proteinA nitro group at position 4 of the phenyl ring resulted in significant anti-HBV activity. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of N-Methylation on Activity and Stability

The substitution at the N-1 position of the benzimidazole (B57391) core, such as the methyl group in 1-Methyl-7-nitro-1H-benzo[d]imidazole, significantly impacts the molecule's biological activity and stability. N-alkylation, including methylation, can alter the compound's polarity, lipophilicity, and ability to form hydrogen bonds, which in turn affects its interaction with biological targets and its metabolic fate.

Role of the Nitro Group and its Positional Isomerism (e.g., C5 vs C7) on Biological Activity

The nitro group (NO₂) is a strong electron-withdrawing group that profoundly influences the electronic properties, reactivity, and biological activity of the benzimidazole scaffold. nih.govtaylorandfrancis.com Its presence can enhance interactions with biological targets and is often considered a pharmacophore, though it can also be a toxicophore. nih.gov The biological effects of the nitro group are highly dependent on its position on the benzene (B151609) ring.

Studies on substituted benzimidazoles have indicated that an electron-withdrawing nitro group at the 6-position (a position electronically similar to C5) results in more potent anti-inflammatory activity compared to compounds with electron-donating groups. mdpi.comnih.gov The strong electron-withdrawing nature of the nitro group can create localized electron-deficient areas in the molecule, enhancing its ability to bind to nucleophilic sites in amino acids, proteins, and enzymes. taylorandfrancis.com

The specific placement at C7 in this compound is significant. Theoretical calculations on substituted benzimidazoles have shown that substitutions at position 7 can lead to higher aromaticity compared to substitutions at other positions, which can influence the molecule's stability and interactions. aip.org The position of the nitro group can also affect the molecule's redox potential, which is crucial for the mechanism of action of many nitroaromatic drugs that act as prodrugs requiring bioreductive activation. taylorandfrancis.com While direct comparative studies between C5 and C7 nitro-substituted benzimidazoles are limited in the available literature, the general principle is that positional isomerism leads to different electronic distributions and dipole moments, thereby altering the molecule's binding affinity and selectivity for its biological target. mdpi.comsvedbergopen.com

Impact of Substituents at the C2 Position on Biological Activity

The C2 position of the benzimidazole ring is a common site for substitution and is a critical determinant of the compound's pharmacological profile. cbijournal.com A wide array of substituents, from simple alkyl groups to complex heterocyclic moieties, have been introduced at this position, leading to a diverse range of biological activities.

Research indicates that the size and nature of the C2 substituent are crucial. For certain activities, such as hyaluronidase (B3051955) inhibition, the C2 position needs to be substituted with a large group like a phenyl or benzyl (B1604629) ring to achieve significant activity. mdpi.com The presence of aryl groups at the C2 position has often resulted in more potent inhibitory activity than alkyl groups. mdpi.com A comprehensive review of 2-substituted benzimidazoles highlights that the activity is largely determined by the substituents at this position. srrjournals.com

Specific functional groups at C2 have been linked to distinct pharmacological effects. For instance, benzimidazoles with morpholine, pyrrolidine, or piperazine (B1678402) groups at the C2 position have demonstrated a broad spectrum of activities, including significant antiglycation effects. researchgate.net The electronic properties of the C2 substituent also play a role; electron-rich aldehydes have been shown to react differently than electron-deficient ones in the synthesis of 2-substituted benzimidazoles, influencing the final product and its potential activity. beilstein-journals.org

C2 SubstituentObserved Biological ActivityReference
Phenyl/Benzyl GroupsIncreased inhibitory activity (e.g., hyaluronidase) mdpi.com
MorpholineHigh antiglycation activity, moderate 5-HT3 antagonistic activity researchgate.net
PyrrolidineModerate antiglycation activity, weak anti-angiotensin effects researchgate.net
PiperazineModerate anti-angiotensin effects researchgate.net
Substituted Phenyl RingsAnti-inflammatory activity srrjournals.com

Effects of Halogenation and Other Substituents on Efficacy and Selectivity

The introduction of halogen atoms (F, Cl, Br, I) onto the benzimidazole ring is a common strategy in medicinal chemistry to modulate a compound's efficacy and selectivity. Halogenation can alter lipophilicity, metabolic stability, and electronic properties, thereby influencing drug-receptor interactions and pharmacokinetic profiles.

Studies on halogenated benzimidazole ribosides have demonstrated a clear structure-activity relationship, with different halogen substitutions leading to a range of potencies in inhibiting RNA synthesis and cell proliferation. nih.gov For example, a comparative study ranked the activities of bromo-dichloro, dibromo, and dichloro benzimidazole derivatives as 20:2.5:1, respectively, suggesting that the type and position of the halogen significantly impact biological effect. nih.gov In some cases, halogenation can enhance selectivity. Theoretical investigations suggest that while the effect of halogenation on certain photochemical processes might be less important than solvent effects, it can be chosen strategically to optimize molecules for specific applications. acs.orgnih.gov

The electronic effects of substituents are also critical for reaction selectivity during synthesis, which in turn affects the types of analogs that can be produced. beilstein-journals.org For example, the presence of electron-rich versus electron-deficient aldehydes in reactions with o-phenylenediamine (B120857) can determine whether mono- or di-substituted benzimidazoles are formed. beilstein-journals.org Furthermore, various other substituents on the benzimidazole core have been shown to influence anti-inflammatory activity, with electron-withdrawing groups like nitro groups enhancing potency, while electron-donating groups tend to decrease it. nih.gov

Halogenated DerivativeRelative Activity (Inhibition of RNA Synthesis/Cell Proliferation)Reference
5-(or 6-)-Bromo-4,5-(or 5,7-)-dichloro-1-β-D-ribofuranosylbenzimidazole20 nih.gov
5,6-Dibromo-1-β-D-ribofuranosylbenzimidazole2.5 nih.gov
5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole1 nih.gov

Design Principles Based on Bioisosteric Replacements (e.g., catechol bioisosteres)

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. tandfonline.comcambridgemedchemconsulting.comnih.gov The benzimidazole nucleus itself is considered a bioisostere of other heterocyclic systems, such as indole (B1671886) or purine (B94841), and can be used to mimic these structures in biological systems. drugdesign.org

A key application of bioisosterism in drug design is the replacement of metabolically labile or toxic functional groups. For example, phenol (B47542) and catechol moieties are susceptible to metabolic processes like glucuronidation or methylation by catechol O-methyl transferase (COMT). acs.org A wide range of bioisosteres for phenols and catechols have been developed to overcome these pharmacokinetic limitations while maintaining the necessary interactions (e.g., hydrogen bonding) with the target receptor. acs.orgu-tokyo.ac.jpnih.gov This principle is highly relevant for designing benzimidazole-based compounds that might interact with targets typically bound by catechol-containing ligands.

The application of bioisosteres extends to various other functional groups. The replacement of a carboxylic acid with surrogates like tetrazoles is a classic strategy to improve properties like blood-brain barrier penetration. openaccessjournals.com Amide bonds can also be replaced with non-classical bioisosteres such as triazoles to preserve geometry while altering other properties. nih.gov In the context of benzimidazole design, the core can be incorporated as a bioisosteric replacement for a phenyl-amide substructure to create more rigid analogs with potentially higher selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are computational tools that correlate the chemical structure of compounds with their biological activities or physicochemical properties. scirp.org These models are invaluable for understanding the key molecular features that govern the efficacy of a series of compounds and for predicting the activity of novel, unsynthesized molecules.

Numerous QSAR studies have been performed on benzimidazole derivatives to elucidate the structural requirements for various biological activities, including antimicrobial, antifungal, and anticancer effects. nih.govlongdom.orgnih.gov These studies typically use multiple linear regression (MLR) or other statistical methods to build mathematical models based on a variety of molecular descriptors. nih.govresearchgate.net

Key descriptors that have been found to govern the activity of benzimidazoles include:

Lipophilicity (logP): This descriptor often plays a crucial role, indicating the importance of the compound's ability to cross cell membranes. nih.govijpsr.com

Electronic Descriptors: Parameters such as HOMO/LUMO energies, dipole moment, and chemical potential relate to the molecule's electronic characteristics and its ability to engage in electrostatic or orbital interactions with a target. scirp.orgnih.govnih.gov

Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule, which are fundamental for proper binding to a receptor site. ijpsr.com

For example, a QSAR analysis of benzimidazoles with antifungal activity revealed that lipophilicity, dipole moment, and surface area govern their inhibitory activity. nih.gov Another study on antibacterial benzimidazoles found a correlation between activity and descriptors like topological polar surface area (TPSA) and the number of H-bond acceptors. ijpsr.com SPR models have also been used to investigate properties like the chiral separation of benzimidazole sulphoxides, linking them to molecular properties such as molar refractivity and partial atomic charges. nih.gov These computational models provide a rational basis for the design of new benzimidazole derivatives with improved potency and desired properties. researchgate.netijpsr.com

Applications in Chemical Biology and Advanced Materials

1-Methyl-7-nitro-1H-benzo[d]imidazole as a Chemical Probe

Chemical probes are essential small molecules used to study and manipulate biological systems. Benzimidazole (B57391) derivatives are a promising platform for developing such tools, particularly fluorescent probes, owing to their unique electronic properties, biocompatibility, and synthetic versatility. researchgate.net These probes are designed for applications in bioimaging, molecular recognition, and diagnostics. researchgate.net The strong fluorescence emission and tunable photophysical properties of the benzimidazole core allow for the detection of various analytes, including metal ions, proteins, and nucleic acids. researchgate.net

While specific applications of this compound as a chemical probe are not extensively documented, the broader class of nitro-substituted aromatic heterocycles, such as nitrobenzoxadiazole (NBD), are widely used as fluorophores. nih.gov These structures often exhibit environmentally sensitive fluorescence, making them valuable for imaging and sensing applications. The electron-withdrawing nature of the nitro group in the benzimidazole scaffold can be exploited to create donor-acceptor type fluorophores, which are instrumental in developing advanced probes for biological imaging. researchgate.net

Development of Benzimidazole-Based Lead Compounds for Drug Discovery

The benzimidazole ring is a cornerstone in modern drug discovery, present in numerous therapeutic agents due to its structural similarity to natural purine (B94841) bases, allowing it to interact readily with biological macromolecules. nih.govresearchgate.net The nitrobenzimidazole scaffold, in particular, serves as a crucial intermediate for a variety of pharmacologically active compounds. tandfonline.com

This compound and related nitrobenzimidazoles are key starting materials for synthesizing novel pharmaceutical agents. tandfonline.com The nitro group is a versatile functional handle that can be readily converted into other groups, such as amines, allowing for the construction of diverse molecular libraries. The benzimidazole core itself is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, antihypertensive, and anti-inflammatory properties. researchgate.net

For instance, 5-nitrobenzimidazole (B188599) derivatives have been synthesized and evaluated for vasorelaxant activity as potential antihypertensive agents. The synthesis typically involves the condensation of 4-nitro-1,2-phenylenediamine with various substituted aromatic aldehydes. The resulting compounds showed potent, concentration-dependent vasodilation, highlighting the importance of the nitrobenzimidazole scaffold in designing new cardiovascular drugs.

Table 1: Vasorelaxant Activity of Selected 5-Nitrobenzimidazole Derivatives
Compound IDSubstituentEC50 (µM)Efficacy (%)
BDZ34-Hydroxy-3-methoxyphenyl29.2388.66
BDZ63,4,5-Trimethoxyphenyl28.4689.84
BDZ123-Nitrophenyl29.6591.21
BDZ182-Hydroxyphenyl28.9192.89
BDZ204-Dimethylaminophenyl21.0893.94

Data derived from a study on 5-nitrobenzimidazole derivatives evaluated in rat aorta rings pre-contracted with phenylephrine.

The hit-to-lead process in drug discovery aims to refine initial "hit" compounds into more potent and selective "lead" compounds suitable for further development. upmbiomedicals.com This stage involves extensive medicinal chemistry efforts to understand the structure-activity relationship (SAR) of a chemical series. upmbiomedicals.comvichemchemie.com For benzimidazole-based compounds, SAR studies have shown that the nature and position of substituents on the bicyclic ring system are critical for biological activity. cfsre.orgnih.govnih.gov

The nitro group, as present in this compound, can play a significant role in the SAR of a compound series. For example, in a study of 2-benzylbenzimidazole 'nitazene' opioids, the removal of the 5-nitro group from the benzimidazole ring consistently led to a significant decrease in potency at the µ-opioid receptor. cfsre.org This finding underscores the importance of the nitro substituent for the activity of that specific compound class and illustrates how its presence or absence can be a key consideration during lead optimization. cfsre.org Optimization strategies for benzimidazole derivatives often focus on modifying substituents at the N-1, C-2, C-5, and C-6 positions to enhance target affinity, selectivity, and pharmacokinetic properties. nih.govnih.govnih.gov

Hybrid Molecular Systems Incorporating the Benzimidazole Moiety

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single hybrid molecule. nih.gov This approach aims to create new chemical entities with improved affinity, better efficacy, or a dual mode of action. The benzimidazole scaffold is frequently used in this strategy, conjugated with other heterocyclic systems to produce novel therapeutic agents. nih.govtandfonline.com

The fusion of the benzimidazole scaffold with other heterocycles like triazoles, indoles, and thiazoles has yielded compounds with significant biological activities. nih.govtandfonline.comresearchgate.net

Triazoles: Benzimidazole-triazole hybrids are a well-explored class of compounds. nih.gov The 1,2,3-triazole ring, often synthesized via "click" chemistry, can act as a stable linker connecting the benzimidazole core to other fragments, and it can participate in hydrogen bonding and π–π stacking interactions with biological targets. nih.gov These hybrids have shown a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. nih.govmdpi.com

Indoles: The indole (B1671886) nucleus is another important pharmacophore found in many natural and synthetic bioactive compounds. tandfonline.com Fusing the benzimidazole and indole moieties has been explored to create hybrid molecules with enhanced pharmacological profiles, particularly as anticancer agents. tandfonline.comresearchgate.netdistantreader.org

Thiazoles: The combination of benzimidazole with a thiazole (B1198619) ring has also been investigated. For example, thiazolo[3,2-a]benzimidazole systems have been synthesized and evaluated for various biological activities. researchgate.net

This hybridization approach leverages the distinct properties of each heterocyclic system to create synergistic effects and develop novel compounds for diverse therapeutic applications.

Potential in Functional Materials Research (e.g., dyes, optical applications, catalysis)

Beyond the biomedical field, benzimidazole derivatives, including nitro-substituted variants, show significant promise in the development of advanced functional materials. Their robust chemical nature and versatile electronic properties make them suitable for applications in optics, electronics, and catalysis. rsc.orgmdpi.com

Dyes and Optical Applications: The benzimidazole core can act as an effective chromophore or an auxiliary component in organic dyes. rsc.org The electron-withdrawing nature of substituents like the nitro group can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This property is particularly useful in materials for dye-sensitized solar cells (DSSCs), where benzimidazole incorporation has been shown to red-shift the charge transfer transition and increase molar extinction coefficients, ultimately improving solar cell efficiency. rsc.org The unique photophysical properties of these compounds also make them candidates for non-linear optical (NLO) materials. sigmaaldrich.com

Catalysis: Metal complexes of benzimidazole derivatives have demonstrated significant utility as catalysts in various organic transformations. nih.gov Specifically, complexes involving nitrobenzimidazole ligands have been explored for their catalytic activity. nih.govresearchgate.net For example, palladium(II) complexes with 5-nitrobenzimidazole ligands have been shown to be effective catalysts for C-C cross-coupling reactions like the Suzuki and Heck reactions. researchgate.net The electronic properties conferred by the nitro group can influence the stability and reactivity of the metal center, thereby modulating the catalytic performance. researchgate.net

Energetic Materials: Theoretical studies have investigated nitrobenzimidazole derivatives as potential high-energy materials. mdpi.com The presence of multiple nitro groups on the benzimidazole skeleton can lead to compounds with high thermal stability and good explosive properties, which are desirable characteristics for new energetic materials. mdpi.comresearchgate.net

Q & A

Q. What are the optimized synthetic routes for 1-Methyl-7-nitro-1H-benzo[d]imidazole and its derivatives?

  • Methodological Answer : The synthesis typically involves condensation of substituted o-phenylenediamines with nitro-containing precursors under acidic conditions. For example, substituents at the 1- and 7-positions can be introduced via alkylation or sulfonation reactions. details a method using iodophenyl and trifluoromethyl groups, achieving yields >80% via nucleophilic substitution . Controlled reaction parameters (e.g., solvent polarity, temperature) are critical to minimize byproducts like desethyl impurities (observed in ). Characterization via 1H^1H-/13C^{13}C-NMR and HRMS (e.g., melting points 143–195°C, δ 7.2–8.5 ppm for aromatic protons) is essential to confirm regioselectivity .

Q. How can spectroscopic techniques differentiate structural isomers of benzimidazole derivatives?

  • Methodological Answer : 1H^1H-NMR chemical shifts for the imidazole NH proton (δ 12–14 ppm) and nitro group-induced deshielding of adjacent aromatic protons (δ 8.0–8.5 ppm) are diagnostic. FT-IR can confirm nitro stretches (~1520 cm1^{-1}) and C–N vibrations (~1350 cm1^{-1}) . X-ray crystallography (e.g., ) resolves ambiguities by revealing dihedral angles (e.g., 61.73° between imidazole and phenyl rings), which influence electronic properties and reactivity .

Q. What are the key safety considerations during synthesis?

  • Methodological Answer : 1-Methyl-7-nitro derivatives may exhibit acute oral toxicity (H302) and respiratory irritation (H335) per GHS classification. Use fume hoods for nitro-group handling and avoid skin contact (H315/H319). Safety protocols from recommend PPE and waste neutralization with activated carbon .

Advanced Research Questions

Q. How do substituents at the 1- and 7-positions modulate electronic properties and nonlinear optical (NLO) activity?

  • Methodological Answer : Density Functional Theory (DFT) studies (B3LYP/6-31G*) show that electron-withdrawing groups (e.g., –NO2_2) at the 7-position enhance polarizability. For example, 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole exhibits high hyperpolarizability (βtot\beta_{\text{tot}}) due to charge transfer from donor (benzene) to acceptor (nitro/sulfonyl) moieties. NBO analysis reveals increased electron density at the nitro group ( ) .

Q. How can computational models resolve contradictions in experimental bioactivity data?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with bioactivity. For instance, used Random Forest Regression (RFR) to predict Fe(VI) oxidation rates of imidazole derivatives, identifying steric hindrance (e.g., bulky substituents at 1-position) as a key factor in reduced antimicrobial activity. PCA can isolate variables like Hammett constants (σ\sigma) or logPP to explain discrepancies between in vitro and in silico results .

Q. What strategies improve the accuracy of molecular docking studies for EGFR inhibition?

  • Methodological Answer : Docking simulations (e.g., AutoDock Vina) require optimized protonation states of the nitro group and methyl moiety. highlights that 2-phenyl substitutions enhance binding affinity (ΔG = −9.2 kcal/mol) by forming π-π interactions with EGFR’s hydrophobic pocket. ADMET analysis (e.g., SwissADME) should validate bioavailability, as nitro groups may increase hepatotoxicity risk ( ) .

Data Contradiction Analysis

Q. Why do antimicrobial activities vary across structurally similar derivatives?

  • Methodological Answer : reports that 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzo[d]imidazole shows higher activity against S. aureus than non-halogenated analogs due to enhanced lipophilicity (logPP = 3.8). However, steric effects from bulkier groups (e.g., naphthyl in ) reduce membrane penetration. Controlled MIC assays under standardized inoculum sizes (e.g., 1×106^6 CFU/mL) and solvent controls (DMSO <1%) are critical to minimize variability .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions for nitro-group stability ().
  • Computational Studies : Validate DFT-optimized geometries with X-ray data ().
  • Bioactivity : Use time-kill assays to distinguish bacteriostatic vs. bactericidal effects ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.